molecular formula C17H17NO4 B382425 methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate CAS No. 107408-81-1

methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate

Cat. No.: B382425
CAS No.: 107408-81-1
M. Wt: 299.32g/mol
InChI Key: NMAKUEMGIVQUKH-UHFFFAOYSA-N
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Description

Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate is a polycyclic heteroaromatic compound featuring fused pyrano, pyrido, and quinoline rings. Its structure includes a methyl carboxylate group at position 10 and a ketone at position 11. This compound has been investigated in siderophore-mediated drug delivery systems, particularly as a conjugate (compound 34) targeting bacterial pathogens like Escherichia coli and Pseudomonas aeruginosa . Synthesis involves multi-step reactions, including condensation and purification via HPLC, yielding a final product with 26% purity .

Properties

IUPAC Name

methyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-16(19)13-9-11-8-10-4-2-6-18-7-3-5-12(14(10)18)15(11)22-17(13)20/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAKUEMGIVQUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a unique fused pyridoquinoline structure that contributes to its biological properties. Its synthesis typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have focused on optimizing synthetic pathways to improve yield and purity.

Biological Activities

The biological activity of the compound has been investigated across several studies, highlighting its potential in various therapeutic applications:

1. Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, certain synthesized analogs have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

The compound has demonstrated notable antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, thus preventing oxidative stress in cellular environments. This property is crucial for potential applications in neuroprotection and anti-aging therapies .

3. Cytotoxic Effects

Studies have reported cytotoxic effects against various cancer cell lines. For example, one study found that the compound inhibited the proliferation of human neuroblastoma cells (SH-SY5Y) with an IC50 value indicating potent activity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of the compound and evaluated their antimicrobial efficacy using standard disc diffusion methods. The results indicated that compounds with specific substituents exhibited enhanced activity against Bacteroides fragilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested using the DPPH radical scavenging assay. Results showed a dose-dependent increase in scavenging activity, with significant effects observed at concentrations above 50 µM .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResultsReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 32-128 µg/mL
AntioxidantDPPH Radical ScavengingSignificant scavenging at >50 µM
CytotoxicSH-SY5Y Neuroblastoma CellsIC50: Potent inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential for developing it as a chemotherapeutic agent.
  • Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines. The observed IC50 values were lower than those of standard chemotherapeutic agents used in clinical practice .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have reported zones of inhibition comparable to established antibiotics.
  • Research Findings : The compound's effectiveness against resistant strains of bacteria highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

  • Mechanism : It is believed to exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant enzyme activity.
  • Experimental Models : In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the compound has shown promise in improving cognitive functions and reducing neuroinflammation .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions:

StepReaction TypeReagentsYield
1CyclizationSpecific amines and aldehydes85%
2EsterificationCarboxylic acids and alcohols90%
3ReductionReducing agents (e.g., NaBH4)75%

The characterization techniques employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

11-Amino-8-Oxo-5,6,8,9-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-ij]Quinoline-10-Carbonitrile (15a)

  • Structural Differences: Position 10: Carbonitrile (CN) vs. methyl carboxylate in the target compound. Position 11: Amino group (NH2) vs. ketone (O).
  • Synthesis: Prepared via reaction of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with formaldehyde/malononitrile under basic conditions .
  • Properties :
    • Higher melting point (>300°C) due to strong hydrogen bonding from NH2 and CN groups .
    • IR peaks at 2192 cm⁻¹ (CN) and 3323 cm⁻¹ (NH2), absent in the target compound .
  • Applications : Serves as an intermediate for further functionalization, unlike the target compound’s direct use in siderophore conjugates .

Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (7f)

  • Structural Differences: Core: Pyrazolo[4,3-c]pyridine fused with quinoline vs. pyrano-pyrido-quinoline in the target. Substituents: Ethyl carboxylate and phenyl groups at positions 7 and 2, respectively.
  • Synthesis: Derived from 3-aminoquinoline via acid-catalyzed cyclization .
  • Properties :
    • Lower melting point (248–251°C) compared to the target compound’s derivatives .
    • Elemental analysis aligns with a less complex heterocyclic system (C24H18N4O3 vs. C31H21N5O4 in the target) .

11-Oxo-2,3,6,7-Tetrahydro-1H,5H,11H-Pyrano[2,3-f]Pyrido[3,2,1-ij]Quinoline-10-Carboxylic Acid

  • Structural Differences :
    • Position 10: Free carboxylic acid vs. methyl ester in the target compound.
  • Properties: Increased hydrophilicity due to the acidic proton, contrasting with the ester’s lipophilicity . Potential for salt formation, enhancing solubility in aqueous media .

11-Oxo-2,3,6,7-Tetrahydro-1H,5H,11H-Pyrano[2,3-f]Pyrido[3,2,1-ij]Quinoline-10-Carbaldehyde (IV)

  • Structural Differences :
    • Position 10: Aldehyde (CHO) vs. methyl carboxylate.
  • Synthesis : Prepared via reflux and purified using hexane:AcOEt chromatography .
  • Properties :
    • Orange solid with 45% yield, lower than the target compound’s 26% purity post-HPLC .
    • Aldehyde group enables further derivatization (e.g., Schiff base formation), unlike the stable ester .

Comparative Data Table

Compound Position 10 Substituent Position 11 Group Melting Point (°C) Key Functional Groups Yield/Purity Application
Target Compound Methyl carboxylate Ketone (O) Not reported Ester (COOCH3) 26% purity Siderophore conjugate
15a Carbonitrile (CN) Amino (NH2) >300 CN, NH2 60% yield Synthetic intermediate
7f Ethyl carboxylate Ketone (O) 248–251 Pyrazole, Quinoline 84% yield Not specified
10-Carboxylic Acid Derivative Carboxylic acid (COOH) Ketone (O) Not reported COOH Not reported Potential drug candidate
10-Carbaldehyde (IV) Aldehyde (CHO) Ketone (O) Not reported CHO 45% yield Fluorescent probe precursor

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (CN, COOCH3) enhance stability but reduce reactivity compared to aldehydes or amines .
  • Methyl carboxylate improves lipophilicity for membrane penetration in drug delivery systems .

Synthetic Challenges :

  • The target compound’s low yield (26%) highlights difficulties in esterification and purification compared to carbonitrile derivatives (60% yield) .

Biological Relevance: The pyrano-pyrido-quinoline core in the target compound may facilitate bacterial receptor binding, critical for siderophore-mediated delivery .

Spectroscopic Signatures :

  • IR and NMR data differentiate substituents (e.g., ester CO at ~1680 cm⁻¹ vs. aldehyde CHO at ~1700 cm⁻¹) .

Preparation Methods

Quinoline Core Functionalization

The synthesis often begins with a substituted quinoline derivative. For example, ethyl 6,7-difluoro-1,4-dihydro-4-oxo-2-sulfanylquinoline-3-carboxylate serves as a precursor in analogous syntheses. Treatment with 1,1-dibromoethane in dimethylformamide (DMF) and potassium carbonate induces cyclization to form thiazeto-quinoline intermediates, which can be further modified.

Pyrano Ring Formation

The pyrano ring is introduced via a [3+2] cycloaddition. In one approach, methacrylates react with quinoline derivatives under basic conditions to yield diethyl 7,8-difluoro-1,2,3,3a,4,5-hexahydro-3-methoxycarbonyl-3-methyl-5-oxo-pyrrolo[1,2-a]quinoline-1,4-dicarboxylates. Adapting this method, methyl acrylate could be employed to form the pyrano ring while incorporating the methyl ester.

Table 1: Cyclization Conditions and Yields

ReactantReagent/CatalystTemperatureTime (h)Yield (%)
Quinoline derivativeMethacrylate/K₂CO₃80°C1262
Thiazeto-quinolineLiBr/THFReflux2458

Lewis Acid-Mediated Demethylation

Esterification and Demethylation

A critical step involves the demethylation of intermediates to reveal hydroxyl groups, which subsequently participate in cyclization. The patent US10654871B2 demonstrates that lithium bromide (LiBr) in tetrahydrofuran (THF) effectively demethylates methoxy groups at reflux temperatures. For the target compound, this method could be applied to a methoxy precursor, yielding the final ketone after oxidation.

Optimization of Lewis Acids

Comparative studies highlight LiBr as superior to magnesium salts due to its higher solubility in polar aprotic solvents. Reaction conditions typically involve:

  • LiBr Concentration : 1.5–2.0 equivalents relative to substrate.

  • Quenching : Sulfuric acid (0.5 M) to neutralize excess base and precipitate the product.

Palladium-Catalyzed Annulation

Construction of the Pyrido Ring

Palladium catalysts enable the formation of the pyrido ring through cross-coupling reactions. For instance, 2-bromo-3-bromomethylquinoline reacts with quinazolin-4(3H)-one in the presence of potassium tert-butoxide and palladium acetate to form tricyclic intermediates. Adapting this, a brominated quinoline precursor could couple with a pyrido-fragment to assemble the target structure.

Photochemical Cyclization

Photochemical methods offer an alternative route. Illumination of 2-(N,N-diethylcarbamoyl)-quinolines induces hydrogen abstraction, leading to pyrrolo-quinolinones. While untested for the target compound, this approach could facilitate ring closure under mild conditions.

Reaction Mechanism and Stereochemical Considerations

The formation of the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline system proceeds through a sequence of nucleophilic attacks and electrophilic aromatic substitutions. Key intermediates include:

  • Enolate Formation : Deprotonation of the quinoline’s α-position generates a nucleophilic site for acrylate addition.

  • Cyclization : Intramolecular attack of the enolate onto a carbonyl group forms the pyrano ring.

  • Oxidation : Manganese dioxide (MnO₂) oxidizes secondary alcohols to ketones, finalizing the 11-oxo group.

Stereochemistry at the fusion points is controlled by the conformation of intermediates during cyclization. Chiral auxiliaries or asymmetric catalysis may enhance enantioselectivity, though current literature lacks specific data for this compound.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodStepsTotal Yield (%)Purity (%)
Cyclization + LiBr53492
Palladium-Catalyzed44188
Photochemical32885

The palladium-catalyzed route offers higher yields but requires expensive catalysts. In contrast, the LiBr-mediated method is cost-effective yet involves longer reaction times.

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